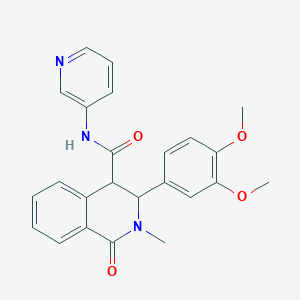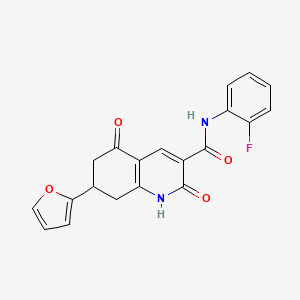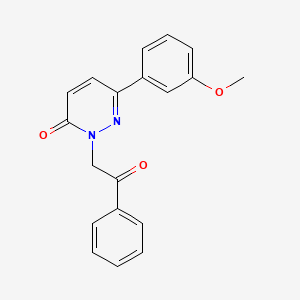
3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-3-pyridinyl-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide
説明
This compound belongs to a class of chemicals known for their intricate molecular structure and potential for varied chemical reactions and applications. Research has delved into its synthesis, molecular architecture, physical and chemical properties, revealing its significance in medicinal chemistry and other scientific domains.
Synthesis Analysis
The synthesis of similar compounds involves complex chemical reactions, including acid cyclization of amino-substituted heterocycles and one-pot synthesis techniques for creating dimeric pyrrolo-fused isoquinoline derivatives. These methodologies highlight the compound's intricate synthetic routes and potential for diversity in chemical modifications (Zinchenko et al., 2009) (Jaiswal et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds showcases significant features such as the orientation of phenyl rings and the presence of hydrogen bonds forming dimers, which influence the compound's chemical behavior and interactions. Detailed structural analysis provides insights into the molecular geometry and the potential for interaction with biological receptors (Mague et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving the compound and its analogs are characterized by specific transformations, such as the formation of isoquinolinium salts through reactions like the modified Cloke rearrangement. These reactions are crucial for understanding the compound's reactivity and potential for creating novel derivatives (Bailey et al., 1995).
Physical Properties Analysis
The physical properties of such compounds, including photoluminescence and redox properties, are influenced by their molecular structure and substituents. Studies have revealed that these properties can be tuned by altering the substituents, offering insights into the design of materials for specific applications (Jaiswal et al., 2020).
Chemical Properties Analysis
The chemical properties, such as the compound's behavior in reactions leading to the formation of dimers or its ability to undergo specific rearrangements, highlight the compound's versatility and potential for various chemical and biological applications. The detailed understanding of these properties is essential for harnessing the compound's full potential (Bailey et al., 1995).
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-pyridin-3-yl-3,4-dihydroisoquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-27-22(15-10-11-19(30-2)20(13-15)31-3)21(17-8-4-5-9-18(17)24(27)29)23(28)26-16-7-6-12-25-14-16/h4-14,21-22H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOKNPIENITEMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CN=CC=C3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-3-{[2-(2-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B4512262.png)
![2-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4512265.png)

![N-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}valine](/img/structure/B4512273.png)

![6-cyclopropyl-N-(3-fluorobenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4512311.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B4512321.png)

![N-(3-chlorobenzyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4512348.png)
![N-cyclohexyl-N'-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)methyl]urea](/img/structure/B4512359.png)
![4-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B4512366.png)
![N-[(1-oxo-2(1H)-phthalazinyl)acetyl]valine](/img/structure/B4512374.png)
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-1-methyl-4-piperidinecarboxamide](/img/structure/B4512377.png)
![3-methoxy-N-[2-(3-methylphenoxy)ethyl]benzamide](/img/structure/B4512385.png)